Boc-2-Abz-OH
Overview
Description
Mechanism of Action
Target of Action
Boc-2-Abz-OH is a synthetic compound used in peptide synthesis . Its primary target is the amino group of peptides, where it acts as a protecting group .
Mode of Action
The compound works by attaching to the amino group of peptides through a process known as Boc protection . This process involves the formation of a carbamate linkage between the Boc group of this compound and the amino group of the peptide . This protects the amino group from unwanted reactions during peptide synthesis .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis . During this process, this compound plays a crucial role in protecting the amino groups of peptides, ensuring that peptide bonds form at the correct locations .
Pharmacokinetics
Its stability, reactivity, and solubility are critical for its role in peptide synthesis .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting amino groups during synthesis, this compound helps prevent unwanted side reactions, ensuring the production of the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, this compound is typically used in peptide synthesis under controlled laboratory conditions, where these factors can be carefully regulated to optimize its performance .
Biochemical Analysis
Biochemical Properties
Boc-2-Abz-OH plays a significant role in biochemical reactions, particularly in peptide synthesis . It reacts with amines to give N-tert-butoxycarbonyl or Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with amines to form Boc derivatives . This process involves the formation of carbamate derivatives, which do not behave as amines, thereby allowing for certain subsequent transformations .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 153-156°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-2-Abz-OH can be synthesized by reacting benzoic acid with an N-tert-butoxycarbonylamino compound, such as N-tert-butoxycarbonylcarbamate . The reaction typically involves the use of organic solvents and may require specific temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-2-Abz-OH primarily undergoes reactions typical of carboxylic acids and protected amines. These include:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Oxidation and Reduction: While less common, the aromatic ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Basic Conditions: Bases like sodium hydroxide can be used to deprotonate the carboxylic acid group.
Major Products Formed
Scientific Research Applications
Boc-2-Abz-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is a key intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Boc-3-Abz-OH: Another Boc-protected amino benzoic acid with similar properties but different positional isomerism.
Fmoc-2-Abz-OH: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Anthranilic Acid: The parent compound without the Boc protecting group.
Uniqueness
Boc-2-Abz-OH is unique due to its specific protecting group, which offers stability under basic conditions and can be selectively removed under acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGHHEDJDSLEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399169 | |
Record name | Boc-2-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68790-38-5 | |
Record name | Boc-2-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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